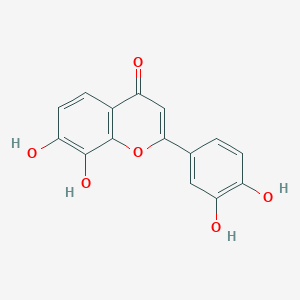

7,8,3',4'-Tetrahydroxyflavone

Descripción

Contextualization within Flavonoid Chemistry and Biology

7,8,3',4'-Tetrahydroxyflavone belongs to the flavone (B191248) subclass of flavonoids, a large and diverse group of polyphenolic compounds ubiquitously found in plants. cymitquimica.com Flavonoids are secondary metabolites known for their varied and important roles in plant physiology, and increasingly, for their potential bioactivities in humans. The fundamental structure of flavones consists of a fifteen-carbon skeleton, arranged in a C6-C3-C6 configuration, which forms a chromen-4-one (benzopyran-4-one) core.

The specific chemical identity and biological activity of any given flavonoid are determined by the pattern and number of hydroxyl (-OH) groups and other substituents on its basic structure. In the case of this compound, the four hydroxyl groups are located at positions 7 and 8 on the A-ring and at positions 3' and 4' on the B-ring. This particular arrangement of hydroxyl groups is crucial to its chemical reactivity and its interactions with biological systems.

This compound has been identified in various plant species, including those from the Acacia genus. medchemexpress.compublish.csiro.au Its presence in the plant kingdom underscores its role within the broader context of natural product chemistry. The study of such compounds is integral to understanding the chemical diversity of nature and for the discovery of new molecules with potential applications.

Rationale for Advanced Investigation of this compound

The impetus for the advanced investigation of this compound stems from its demonstrated and potential biological activities. The specific hydroxylation pattern of this flavone is thought to be a key determinant of its effects. Research has indicated a range of promising bioactivities, making it a compelling subject for further study.

One of the primary reasons for the heightened interest is its potential as an inhibitor of certain enzymes. For instance, it has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XOD), an enzyme involved in purine (B94841) metabolism. medchemexpress.comchemicalbook.com The inhibition of XOD is a therapeutic strategy for managing conditions associated with high levels of uric acid.

Furthermore, the antioxidant and anti-inflammatory properties of flavonoids are well-documented, and this compound is no exception. biosynth.com Its ability to scavenge free radicals and modulate inflammatory pathways suggests potential applications in conditions where oxidative stress and inflammation are key pathological factors. cymitquimica.combiosynth.com The presence of multiple hydroxyl groups is believed to contribute significantly to its antioxidant capacity. biosynth.com

The compound is also being explored for its potential in other areas of biomedical research, including its influence on various cellular signaling pathways. biosynth.com As researchers continue to unravel the complex interactions between natural compounds and biological systems, this compound stands out as a molecule with significant potential, warranting deeper and more detailed scientific inquiry.

Data on this compound

Below are tables detailing some of the key chemical and biological properties of this compound that have been reported in scientific literature.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₆ | nih.gov |

| Molecular Weight | 286.24 g/mol | nih.gov |

| PubChem CID | 688798 | nih.govnih.gov |

| CAS Number | 3440-24-2 | chemicalbook.com |

| InChI Key | ARYCMKPCDNHQCL-UHFFFAOYSA-N | nih.gov |

Table 2: Reported Biological Activities and Research Findings

| Biological Activity | Finding | Source |

| Enzyme Inhibition | Potent inhibitor of xanthine oxidase (XOD) with an IC50 value of 10.488 µM. | medchemexpress.comchemicalbook.com |

| Antioxidant Activity | Possesses antioxidant properties, attributed to its ability to scavenge free radicals. | biosynth.com |

| Anti-inflammatory Effects | Modulates inflammatory pathways and may reduce inflammation-related tissue damage. | cymitquimica.com |

| Cellular Signaling | Investigated for its influence on various intracellular signaling pathways. | biosynth.com |

| Natural Occurrence | Found in plant species such as Acacia confusa and Rhus succedanea L. | medchemexpress.comchemfaces.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYCMKPCDNHQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350973 | |

| Record name | 7,8,3',4'-tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3440-24-2 | |

| Record name | 7,8,3',4'-tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of 7,8,3 ,4 Tetrahydroxyflavone

Botanical Sources and Isolation Methodologies

7,8,3',4'-Tetrahydroxyflavone is a phytochemical found in various plants. It has been notably identified and isolated from Acacia confusa, a plant species native to Southeast Asia. nih.govnih.gov Within this plant, the compound is concentrated in the heartwood. Research has also indicated the presence of the related compound 7,8,3',4'-tetrahydroxyflavanone (B1254125) in Acacia confusa. medchemexpress.commedchemexpress.combioscience.co.uk

Beyond Acacia confusa, studies have identified other flavonoids with similar core structures in various plant species. For instance, 3,7,8,4'-Tetrahydroxyflavone has been reported in Geranium collinum and Acacia sparsiflora. nih.gov Additionally, 6,7,3',4'-Tetrahydroxyflavone (B600736) is another naturally occurring flavone (B191248). The isolation of 3,5,7,4'-Tetrahydroxyflavone (Kaempferol) has been accomplished from the methanol (B129727) extract of Cassia alata leaves. researchgate.net

The extraction and purification of this compound from botanical sources necessitate specialized laboratory procedures. A common method involves solvent extraction of the raw plant material, such as the dried and ground heartwood of Acacia confusa. This is often followed by a series of chromatographic techniques to isolate the target compound from other phytochemicals present in the extract. nih.gov

Modern extraction technologies are increasingly being employed to enhance the efficiency and selectivity of flavonoid extraction. nih.gov These advanced methods include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, facilitating the release of bioactive compounds. nih.govacs.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. acs.orgresearchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to increase extraction efficiency. nih.govmdpi.com

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, often carbon dioxide, as the extraction solvent, offering high selectivity and reduced use of organic solvents. nih.govmdpi.com

These modern techniques are generally faster, more environmentally friendly, and can be automated to a higher degree than traditional methods. nih.gov The choice of solvent remains a critical parameter, with ethanol (B145695) and aqueous ethanol mixtures being commonly used for their ability to solubilize moderately polar flavonoids. nih.govmdpi.com

Enzymatic Biotransformation and Flavonoid Biosynthesis Pathways

The biosynthesis of this compound, like all flavonoids, originates from the phenylpropanoid pathway. wikipedia.orgnih.govwikipedia.org This fundamental metabolic pathway in plants utilizes the amino acid phenylalanine as a starting material. wikipedia.orgnih.gov Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a key intermediate. wikipedia.orgwikipedia.org

This intermediate then enters the flavonoid-specific branch of the pathway, beginning with its condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase. frontiersin.orgmdpi.com This step produces a chalcone, which serves as the backbone for all flavonoids. wikipedia.orgwikipedia.org Subsequent enzymatic modifications, including isomerization and cyclization, lead to the formation of the characteristic three-ring structure of flavones. wikipedia.org

The phenylpropanoid pathway is a complex network that gives rise to a wide array of specialized metabolites beyond flavonoids, including lignins, stilbenes, and phenolic acids, all of which play crucial roles in plant growth, development, and defense. wikipedia.orgnih.gov

The conversion of the basic flavanone (B1672756) structure into a diverse array of flavonoids, including this compound, is orchestrated by a suite of specific enzymes. frontiersin.org Key enzymatic steps include hydroxylation, glycosylation, and methylation.

Flavone Synthase (FNS) is a critical enzyme that introduces a double bond into the C-ring of a flavanone, converting it into a flavone. researchgate.netnih.gov There are two main types of FNS enzymes, FNSI and FNSII, which catalyze the same reaction through different mechanisms. researchgate.netnih.gov

O-methyltransferases (OMTs) play a significant role in the "decoration" of the flavonoid skeleton by adding methyl groups to hydroxyl moieties. oup.comresearchgate.net This methylation can alter the biological activity and stability of the flavonoid. nih.gov Plant OMTs exhibit a high degree of substrate and positional specificity, leading to the formation of a complex array of methylated flavonoids. oup.commaxapress.com For instance, research has identified OMTs that specifically catalyze methylation at the 3', 4', or 7 positions on the flavonoid ring system. researchgate.netnih.gov The generation of chrysoeriol (B190785) from luteolin, for example, is catalyzed by a specific 3'-O-methyltransferase. nih.gov These enzymes are crucial for creating the vast diversity of flavonoids found in nature. oup.com

The intricate interplay of these and other enzymes, such as hydroxylases and glycosyltransferases, within the flavonoid biosynthetic pathway ultimately determines the specific flavonoid profile of a particular plant species. frontiersin.orgmdpi.com

Synthetic Approaches and Chemical Modification of 7,8,3 ,4 Tetrahydroxyflavone

Chemical Synthesis Routes from Flavonoid Precursors

The construction of the 7,8,3',4'-tetrahydroxyflavone scaffold from simpler flavonoid precursors involves several strategic chemical transformations. These methods aim to introduce the desired hydroxylation pattern on the flavone (B191248) backbone.

Oxidative Coupling Reactions and Catalysis (e.g., copper or iron salts)

Oxidative coupling reactions are a key strategy for forming the core structure of flavonoids. These reactions often involve the coupling of two aromatic precursors, facilitated by an oxidizing agent and a catalyst. For the synthesis of this compound, an oxidative coupling method can be adapted from protocols used for similar polyhydroxyflavones. This typically involves the reaction of a suitably substituted acetophenone (B1666503) with a dihydroxybenzaldehyde.

A common approach utilizes iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds through the activation of the precursor, 2,3,4-trihydroxyacetophenone, which then couples with 3,4-dihydroxybenzaldehyde (B13553) in the presence of an oxidant like hydrogen peroxide. The use of transition metal salts like FeCl₃ is crucial for facilitating the carbon-carbon bond formation between the two aromatic rings, which is a fundamental step in constructing the flavone skeleton. uni-mainz.de Molybdenum pentachloride (MoCl₅) has also been recognized as a potent reagent for various oxidative coupling reactions, offering an alternative to more common transition metal salts. uni-mainz.de

Enzymatic biocatalysis presents an emerging and more environmentally friendly approach. For instance, horseradish peroxidase (HRP) can mediate the hydroxylation of flavonoid precursors, offering high conversion rates under mild conditions.

Reaction Conditions and Yield Optimization (e.g., organic solvents like ethanol (B145695) or methanol)

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The choice of solvent, temperature, and reaction time are critical parameters that require careful optimization.

In the oxidative coupling method, the reaction is often carried out in an anhydrous organic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The cyclization step, which forms the heterocyclic C-ring of the flavone, is typically achieved through an acidic workup, for example, using a mixture of hydrochloric acid and methanol (B129727) at reflux. Optimization of these conditions, including strict temperature control, is essential for maximizing the yield, which can reach up to 54% after recrystallization.

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and improve yields. By using a solvent system like ethylene (B1197577) glycol/water under microwave irradiation, reaction times can be shortened by 60-70% compared to conventional heating methods, with a notable increase in yield.

Table 1: Comparison of Synthetic Methods for Flavonoid Synthesis

| Parameter | Oxidative Coupling | Baker-Venkataraman |

|---|---|---|

| Starting Materials Cost | $12.50/g | $18.75/g |

| Reaction Steps | 3 | 5 |

| Total Yield | 54% | 41% |

| Scalability | Pilot-scale viable | Lab-scale only |

This table presents a comparative overview of two synthetic methods. Data sourced from .

Chemical Reactivity and Controlled Derivatization

The four hydroxyl groups on the this compound molecule are the primary sites for chemical reactions, influencing its reactivity and allowing for controlled derivatization.

Oxidation Pathways (e.g., to quinones)

The catechol (3',4'-dihydroxy) moiety in the B-ring and the pyrogallol-like (7,8-dihydroxy) moiety in the A-ring make this compound susceptible to oxidation. mdpi.comencyclopedia.pub Oxidation can lead to the formation of highly reactive quinones. mdpi.comencyclopedia.pub The oxidation of the ortho-dihydroxy groups is often a reversible process. mdpi.com Common oxidizing agents used for this transformation include hydrogen peroxide and potassium permanganate. The formation of these quinones is a significant aspect of the compound's chemical behavior and can be a pathway to further functionalization or degradation. encyclopedia.pub

Reduction Pathways (e.g., to flavanones)

The flavone structure of this compound can be reduced to the corresponding flavanone (B1672756), 7,8,3',4'-tetrahydroxyflavanone (B1254125). medchemexpress.com This reaction involves the saturation of the C2-C3 double bond in the C-ring of the flavone. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The resulting flavanone has a different three-dimensional structure and potentially altered chemical and biological properties compared to the parent flavone.

Regioselective Substitution Reactions of Hydroxyl Groups

The differential reactivity of the four hydroxyl groups allows for regioselective substitution reactions, enabling the synthesis of specific derivatives. The acidity and nucleophilicity of the hydroxyl groups vary depending on their position on the flavone core. It has been documented that the general order of reactivity for hydroxyl groups in polyhydroxyflavones towards nucleophilic substitution is 7-OH > 4'-OH > 5-OH. researchgate.net

This regioselectivity is crucial for synthesizing derivatives such as glycosides or methylated analogs. researchgate.net For example, selective protection and deprotection strategies can be employed to target a specific hydroxyl group for modification. The 7-hydroxyl group is often the most reactive and can be selectively acylated or glycosylated. researchgate.net The ability to control the site of substitution is essential for structure-activity relationship studies and for the development of new compounds with tailored properties. nih.govnih.gov

In Vitro Characterization of Biological Activities of 7,8,3 ,4 Tetrahydroxyflavone

Enzyme Inhibition Potentials

The ability of 7,8,3',4'-tetrahydroxyflavone to interact with and inhibit the activity of specific enzymes has been a key area of research. These studies provide insight into the compound's potential mechanisms of action.

Xanthine (B1682287) Oxidase Inhibition: Mechanistic and Kinetic Investigations

This compound has been identified as a potent inhibitor of xanthine oxidase (XOD), an enzyme pivotal in purine (B94841) metabolism and a significant source of reactive oxygen species. Spectrophotometric analysis has determined the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase to be 10.488 µM. nih.gov

While detailed kinetic studies specifically on this compound are not extensively documented, research on the broader class of flavonoids suggests that their inhibitory mechanism against xanthine oxidase is often of a mixed or competitive type. nih.gov This indicates that flavonoids can bind to both the free enzyme and the enzyme-substrate complex. The structural characteristics of flavonoids, particularly the planarity and the presence of hydroxyl groups, are believed to be crucial for their interaction with the active site of xanthine oxidase.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Xanthine Oxidase | 10.488 nih.gov |

Bromodomain-containing Protein 4 (BRD4) Inhibition: Isoform Selectivity and Binding Affinity

Recent studies have highlighted this compound as a novel and potent inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene transcription. A significant finding is its remarkable selectivity for the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1).

The inhibitory activity of this compound against the two isoforms of BRD4 has been quantified, revealing a stark difference in binding affinity. The IC50 value for BRD4-BD2 is 204 nM, whereas for BRD4-BD1, it is 17.9 µM. This demonstrates an approximately 100-fold greater selectivity for the BD2 isoform. Co-crystal structure analysis has shown that while this compound binds to the acetylated lysine (B10760008) binding pocket of both bromodomains, it establishes more extensive interactions with BRD4-BD2, which accounts for its higher affinity and selectivity.

| Compound | Target | IC50 |

|---|---|---|

| This compound | BRD4-BD1 | 17.9 µM |

| BRD4-BD2 | 204 nM |

Modulation of Cyclooxygenase Activities

The effect of this compound on cyclooxygenase (COX) enzymes, which are central to the inflammatory process, has been investigated, primarily through studies on structurally related compounds. Research on the closely related 7,8-dihydroxyflavone (B1666355) has shown that it can significantly decrease the expression of the inducible COX-2 enzyme in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net This suggests that the anti-inflammatory properties of these flavonoids may be, in part, mediated through the downregulation of COX-2, a key enzyme in the synthesis of prostaglandins. However, direct enzymatic inhibition assays with IC50 values for this compound against COX-1 and COX-2 are not yet widely reported.

Cellular Regulation and Modulatory Effects

Beyond direct enzyme inhibition, this compound exerts regulatory effects at the cellular level, particularly in the context of oxidative stress and inflammation.

Antioxidant Mechanisms: Reactive Oxygen Species Scavenging

The antioxidant properties of flavonoids are well-established, and this compound is no exception, largely due to its specific hydroxylation pattern. The presence of a catechol group (3',4'-dihydroxy) on the B-ring and an ortho-dihydroxy group (7,8-dihydroxy) on the A-ring are significant contributors to its ability to scavenge reactive oxygen species (ROS).

Studies on the structurally similar 7,3´,4´-trihydroxyflavone have demonstrated its capacity to downregulate cellular ROS in a dose-dependent manner, with an IC50 value of 2.71 µM in tert-butyl hydroperoxide-stressed macrophages. nih.gov Similarly, 7,8-dihydroxyflavone has been shown to reduce ROS production in neuronal cells exposed to glutamate-induced toxicity. nih.gov These findings suggest that this compound likely functions as a potent antioxidant by directly scavenging free radicals, thereby mitigating cellular damage induced by oxidative stress.

Anti-inflammatory Responses: Mediator and Pathway Modulation

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. Research on the closely related 7,8-dihydroxyflavone has provided significant insights into these mechanisms.

In macrophage cell lines stimulated with lipopolysaccharide (LPS), 7,8-dihydroxyflavone has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also suppresses the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

The underlying mechanism for these effects involves the inhibition of key signaling pathways. Studies have demonstrated that 7,8-dihydroxyflavone can suppress the activation of nuclear factor-kappa B (NF-κB) by preventing the nuclear translocation of its p65 subunit. researchgate.netresearchgate.net Furthermore, it has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK). researchgate.netresearchgate.net The modulation of these critical signaling cascades leads to a downstream reduction in the expression of various inflammatory genes.

Anti-osteoclastogenic Activity: Differentiation and Resorption Inhibition (e.g., in mouse bone marrow-derived macrophages)

This compound has demonstrated significant anti-osteoclastogenic properties by inhibiting the differentiation of osteoclasts from their precursors. In studies utilizing mouse bone marrow-derived macrophages (BMMs), the compound markedly inhibited the differentiation into mature osteoclasts induced by the receptor activator of nuclear factor kappa B ligand (RANKL). ingentaconnect.com This inhibitory effect extends to the functional activity of osteoclasts, as this compound was also found to decrease their bone resorption activity when tested on dentin slices. ingentaconnect.com

The mechanism underlying this activity involves the downregulation of key genetic markers associated with osteoclast function. Specifically, the compound reduced the mRNA expression levels of osteoclast marker genes, including calcitonin receptor (CTR) and cathepsin K. ingentaconnect.com Furthermore, it inhibits the RANKL-induced expression of crucial transcription factors c-Fos and, most notably, the nuclear factor of activated T cells c1 (NFATc1), which is a master regulator of osteoclast differentiation. ingentaconnect.com The central role of NFATc1 in this process was highlighted by experiments showing that ectopic overexpression of a constitutively active form of NFATc1 completely rescued the anti-osteoclastogenic effects of this compound. ingentaconnect.com This suggests that the compound's ability to prevent bone loss is primarily attributed to its reduction of NFATc1 expression. ingentaconnect.com

Antimicrobial Efficacy: Bacterial and Parasitic Targets (e.g., S. mutans, Trypanosoma brucei rhodesiense, Leishmania donovani)

The antimicrobial potential of this compound has been evaluated against several parasitic protozoa, revealing notable efficacy. The compound exhibits potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of Human African Trypanosomiasis. nih.gov In vitro assays determined its 50% inhibitory concentration (IC50) to be 0.5 µg/ml against this parasite. nih.gov The presence of a catechol group (two hydroxyl groups on adjacent carbons) in the B ring of the flavone (B191248) structure, as seen in this compound, appears to contribute to higher trypanocidal activities. nih.gov

The compound's efficacy against Leishmania donovani, a causative agent of visceral leishmaniasis, has also been documented. However, its activity against this parasite is less pronounced compared to its effect on T. b. rhodesiense. The IC50 value for this compound against L. donovani was found to be 8.8 µg/ml. nih.gov It was noted that the addition of the catechol structure to the B ring of a 7,8-dihydroxyflavone core diminished the antileishmanial activity nearly fivefold. nih.gov

| Target Organism | Activity (IC50) |

|---|---|

| Trypanosoma brucei rhodesiense | 0.5 µg/ml nih.gov |

| Leishmania donovani | 8.8 µg/ml nih.gov |

Influence on Intracellular Signaling Cascades

The biological activities of this compound are closely linked to its ability to modulate key intracellular signaling cascades. A primary mechanism identified is its interference with the signaling pathway crucial for osteoclast differentiation. The compound inhibits the RANKL-induced expression of the master transcription factor for osteoclastogenesis, NFATc1. ingentaconnect.com The activation and nuclear translocation of NFATc1 are downstream events of complex signaling networks initiated by RANKL binding to its receptor, RANK. These networks typically involve the activation of pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. nih.govnih.govnih.govglobalsciencebooks.info By suppressing the expression of NFATc1, this compound effectively disrupts the downstream signaling required for the differentiation of macrophage precursors into mature osteoclasts. ingentaconnect.com This targeted intervention at a critical signaling node underscores its potential as an inhibitor of bone resorption. ingentaconnect.com

In Vitro Assays for Cellular Response (e.g., MTT cytotoxicity assays in cancer cell lines like A549, MCF-7)

The cellular response to this compound has been evaluated through in vitro cytotoxicity assays. While specific MTT assay data on cancer cell lines such as the human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) were not detailed in the reviewed literature for this specific compound, its cytotoxic potential has been assessed against other mammalian cells. In a broad screening of flavonoids, this compound was tested for its cytotoxicity against mammalian L6 cells, a myoblast cell line derived from rat skeletal muscle. nih.gov

The compound possessed some cytotoxicity for these cells, with a 50% inhibitory concentration (IC50) of approximately 21.6 µg/ml (calculated from the reported IC50 of ~43.2 µg/ml for L6 cells and a selectivity index of 43.2 against T. b. rhodesiense). nih.gov This data provides a baseline for its general effect on mammalian cell viability. nih.gov

| Cell Line | Assay | Result (IC50) |

|---|---|---|

| Mammalian L6 Cells | Cytotoxicity | ~21.6 µg/ml nih.gov |

Structural Biology and Structure Activity Relationship Sar of 7,8,3 ,4 Tetrahydroxyflavone

Molecular Interactions with Target Proteins: Structural Elucidation

The interaction of 7,8,3',4'-Tetrahydroxyflavone with various protein targets has been illuminated through a combination of X-ray crystallography and computational modeling. These techniques provide a detailed view of the binding modes and the specific molecular forces at play.

X-ray crystallography has been instrumental in revealing the precise binding orientation of this compound within the active sites of target proteins. nih.govmigrationletters.com Co-crystal structures have been determined for its complexes with the first and second bromodomains (BD1 and BD2) of Bromodomain-containing protein 4 (BRD4). nih.govresearchgate.netsci-hub.se

These crystal structures show that this compound occupies the acetylated lysine (B10760008) binding pocket of both BRD4-BD1 and BRD4-BD2. nih.govresearchgate.netnih.gov In both domains, the carbonyl group of the flavone (B191248) forms crucial hydrogen bonds with a conserved asparagine residue (N140 in BRD4-BD1 and N433 in BRD4-BD2) and a water molecule near a tyrosine residue (Y97 in BRD4-BD1 and Y390 in BRD4-BD2). sci-hub.se

The structural data reveals that while the binding mode is similar in both bromodomains, this compound establishes more extensive interactions with BRD4-BD2, which accounts for its selective inhibition. nih.govresearchgate.netnih.gov

Molecular docking simulations complement crystallographic data by predicting binding affinities and exploring potential interactions with various targets. nih.gov For instance, docking studies with hemolysin have shown that this compound can form five hydrogen bonds with amino acid residues such as GLU 85, GLY 129, and GLU 126, along with a pi-pi stacking interaction with PHE 128. The calculated binding energy for this interaction was -21.117 Kcal/mol, indicating a strong affinity.

Theoretical studies have also explored the interactions of similar tetrahydroxyflavone isomers with proteins like human serum albumin, with calculated binding free energies in the range of -8.1 to -8.4 kcal/mol, highlighting the favorability of these binding events. researchgate.net These computational approaches are valuable for understanding the energetic basis of ligand binding and for predicting the effects of structural modifications. nih.gov

Positional Hydroxyl Group Contributions to Bioactivity

The specific placement of the four hydroxyl groups on the flavone core is a critical determinant of this compound's biological effects. Structure-activity relationship (SAR) studies have demonstrated that both the number and location of these groups modulate its activity.

For example, the presence of hydroxyl groups at the 7 and 8 positions on the A-ring is considered essential for the inhibition of certain enzymes. nih.gov The catechol moiety (3',4'-dihydroxy groups) on the B-ring is also frequently implicated in the antioxidant and enzyme inhibitory activities of flavonoids. Specifically, the 3'-OH group has been shown to enhance the phosphorylation of the TrkB receptor, while a 4'-OH group can diminish this activity. The cytotoxic activity of related flavanones against L1210 leukemia cells has been shown to be dependent on the 3,4-hydroxyl groups. biocrick.com

SAR in Enzyme Inhibition and Target Selectivity (e.g., BRD4-BD2 selectivity)

A remarkable feature of this compound is its significant selectivity for the second bromodomain (BD2) of BRD4 over the first (BD1). nih.govresearchgate.netnih.gov This selectivity is a direct consequence of its specific structure-activity relationship. The compound exhibits an IC₅₀ of 204 nM for BRD4-BD2, while its IC₅₀ for BRD4-BD1 is 17.9 µM, representing a nearly 100-fold selectivity. nih.govresearchgate.netnih.gov

Co-crystal structures have revealed that the selectivity arises from more extensive interactions with BRD4-BD2. nih.govnih.gov A key determinant of this selectivity is the interaction with His433 in BRD4-BD2. nih.gov This specific interaction is not present in BRD4-BD1, providing a structural basis for the observed preference. nih.gov This high degree of selectivity distinguishes it from pan-BET inhibitors like JQ1, which show minimal preference between the two bromodomains.

The compound is also a potent inhibitor of xanthine (B1682287) oxidase, with an IC₅₀ value of 10.488 µM. medchemexpress.com

Computational Chemistry and Molecular Modeling of 7,8,3 ,4 Tetrahydroxyflavone

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7,8,3',4'-Tetrahydroxyflavone. These calculations provide a detailed picture of the molecule's electronic structure, which governs its reactivity and interactions with biological targets.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the molecular geometry and various properties of flavonoids, including this compound. researchgate.net DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties of the compound. researchgate.netresearchgate.net These theoretical calculations help in characterizing the chemical and biological properties of the molecule. researchgate.netresearchgate.net The optimized geometric parameters obtained from DFT studies can be compared with experimental data for validation. researchgate.netresearchgate.net

The structural and spectral characteristics of flavonoids can be understood through the analysis of optimized geometries, electronic charge distribution, and dipole moments. researchgate.net The hydroxylation pattern, particularly the presence of hydroxyl groups on the A and B rings, is a key determinant of the molecule's chemical behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. chalcogen.ro For flavonoids, these frontier molecular orbitals are analyzed to understand charge transfer interactions within the molecule. researchgate.net

The HOMO-LUMO energy gap can be calculated using DFT methods. chalcogen.ro This analysis helps in understanding the electron-donating and accepting capabilities of the molecule, which are critical for its antioxidant and other biological activities.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.netchalcogen.ro The MEP map for this compound would highlight the negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as likely sites for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net This information is vital for understanding intermolecular interactions, such as those with receptor binding sites. researchgate.net

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack. researchgate.netchalcogen.ro |

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its biological targets over time. These simulations model the movements and interactions of atoms and molecules, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. mdpi.comresearchgate.net

MD simulations have been used to study the interactions of various flavonoids with proteins, such as the dengue virus E protein and the main protease of SARS-CoV-2. mdpi.comresearchgate.net These studies often reveal the stability of the complex through metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. mdpi.com By simulating the molecule in an aqueous environment, MD can provide a more realistic understanding of the binding process and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.netresearchgate.net

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates. These methods leverage our understanding of molecular interactions to predict the binding affinity of compounds to a specific target.

Molecular docking is a primary tool in virtual screening, used to predict the preferred orientation of a ligand when bound to a receptor. pjps.pkekb.eg This technique has been employed to screen libraries of flavonoids against various protein targets, including enzymes and receptors involved in diseases like cancer and viral infections. researchgate.netpjps.pkekb.eg For instance, flavonoids have been docked against the dengue virus NS2B/NS3 protease to identify potential inhibitors. pjps.pk The results of docking studies are often expressed as a binding energy or score, which estimates the binding affinity. ekb.eg

Based on the insights from docking and MD simulations, new ligands can be designed. For example, by analyzing the binding mode of this compound, modifications can be proposed to improve its binding affinity or selectivity for a particular target. This rational, structure-based drug design approach can accelerate the discovery of new therapeutic agents. researchgate.netscispace.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7,8-dihydroxyflavone (B1666355) |

| Luteolin |

Preclinical in Vivo Investigations and Model Systems of 7,8,3 ,4 Tetrahydroxyflavone

Animal Models for Disease Pathologies

While 7,8,3',4'-tetrahydroxyflavone has demonstrated promising activity in laboratory settings, its in vivo evaluation has been somewhat limited, with a notable focus on cancer models and a conspicuous absence in parasitic disease models despite strong in vitro data.

In the context of parasitic infections, a comprehensive study investigated the in vitro and in vivo antitrypanosomal and antileishmanial activities of a wide range of flavonoids. nih.govnih.govasm.org In vitro, this compound exhibited potent trypanocidal activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with a 50% inhibitory concentration (IC50) of 0.5 µg/ml. nih.govnih.govbiocrick.com Its activity against Trypanosoma cruzi, the causative agent of Chagas disease, was moderate. nih.govnih.govbiocrick.com However, despite these promising in vitro results against T. brucei rhodesiense, the compound was not selected for in vivo testing in mouse models of trypanosomiasis. nih.govresearchgate.net The study prioritized other flavonoids like 7,8-dihydroxyflavone (B1666355) and quercetin (B1663063) for in vivo evaluation, which were found to ameliorate parasitic infections in mice. nih.govnih.govcapes.gov.br The rationale for not advancing this compound to in vivo parasitic disease models, despite its in vitro potency, was not explicitly detailed in the study. nih.govresearchgate.net

Conversely, the in vivo efficacy of this compound has been demonstrated in oncological models. In a study utilizing a mouse xenograft model of human acute myeloid leukemia (AML), the administration of this compound was shown to effectively inhibit tumor progression in a dose-dependent manner. nih.govresearchgate.net This highlights its potential as an anti-cancer agent and provides a basis for its further investigation in oncology.

Additionally, related tetrahydroxyflavone compounds have been assessed in other disease models. For instance, fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) has been evaluated in models of psoriasis and has shown the ability to ameliorate psoriasis-like disease features. nih.gov Another related compound, 6,7,3',4'-tetrahydroxyflavone (B600736), has been noted for its potential in cancer cell studies.

Table 1: In Vivo and In Vitro Activity of this compound in Different Disease Models

| Disease Model | Organism/System | Compound Tested | Key Findings | In Vivo Tested |

|---|---|---|---|---|

| African Trypanosomiasis | Trypanosoma brucei rhodesiense (in vitro) | This compound | Potent trypanocidal activity (IC50 = 0.5 µg/ml). nih.govnih.govbiocrick.com | No nih.govresearchgate.net |

| Chagas Disease | Trypanosoma cruzi (in vitro) | This compound | Moderate activity. nih.govnih.govbiocrick.com | No |

| Acute Myeloid Leukemia (AML) | Mouse Xenograft Model (MV4-11 cells) | This compound | Dose-dependent inhibition of tumor progression. nih.govresearchgate.net | Yes |

Evaluation of Bioavailability and Distribution in Preclinical Models

Direct pharmacokinetic data, including bioavailability and tissue distribution for this compound, is not extensively available in the public domain. However, studies on structurally similar flavonoids provide significant insights into its likely metabolic fate.

The general consensus for flavonoids is that their bioavailability is often low. nih.gov For instance, studies on fisetin (3,3',4',7-tetrahydroxyflavone) in male Sprague-Dawley rats have shown that after oral administration, the parent compound is only transiently present in the serum during the absorption phase. acs.orgnih.govresearchgate.net It is rapidly and extensively metabolized into its sulfate (B86663) and glucuronide conjugates. acs.orgnih.govresearchgate.net This rapid biotransformation is a common characteristic of many flavonoids, significantly limiting the systemic exposure to the parent, and potentially more active, compound. nih.gov

Similarly, 6,7,3',4'-tetrahydroxyflavone has been reported to have low oral absorption in rats. The poor water solubility of many flavonoids, including fisetin, is a contributing factor to their low bioavailability. researchgate.net This suggests that this compound likely shares these characteristics of poor solubility and rapid metabolism, leading to low oral bioavailability of the aglycone form.

To overcome these limitations, formulation strategies such as the use of nanoliposomes or solid lipid nanoparticles are being explored for other flavonoids to enhance their solubility, bioavailability, and pharmacokinetic profiles.

Methodologies for Assessing Pharmacodynamic Endpoints in Animal Studies

The assessment of the pharmacodynamic effects of this compound in vivo relies on methodologies tailored to the specific disease model being investigated. These endpoints provide measurable indicators of the compound's biological activity in a living system.

In the context of cancer research, as demonstrated in the acute myeloid leukemia (AML) mouse xenograft model, the primary pharmacodynamic endpoints were the direct measurement of anti-tumor efficacy. nih.govresearchgate.net This involved monitoring:

Tumor Volume: Regular measurement of the tumor size over the course of the treatment period to track its growth or regression. researchgate.net

Tumor Weight: Measurement of the tumor's weight at the end of the study to provide a final quantitative assessment of the treatment's effect. researchgate.net

Biomarker Analysis: Western blotting was used to assess the levels of key proteins, such as c-Myc, in the tumor tissue to confirm the mechanism of action. nih.gov

For inflammatory conditions, as seen in studies with the related flavonoid fisetin in psoriasis models, pharmacodynamic endpoints include:

Assessment of Pathological Features: Observation and scoring of the amelioration of disease-specific characteristics, such as skin lesions. nih.gov

Measurement of Inflammatory Markers: Quantification of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), in tissues or cells to gauge the anti-inflammatory effect. nih.gov

In studies evaluating the antigenotoxic potential of flavonoids, the Ames test is a commonly used in vitro method that can be adapted for ex vivo analysis from animal studies. uantwerpen.be This test measures the ability of a compound to reduce the mutagenic effect of a known genotoxic agent. uantwerpen.be

For neurological studies, as seen with the parent compound 7,8-dihydroxyflavone, pharmacodynamic endpoints can include the measurement of specific receptor activation, such as TrkB phosphorylation, in brain tissue following administration of the compound. nih.gov

Table 2: Methodologies for Assessing Pharmacodynamic Endpoints

| Disease Area | Animal Model | Pharmacodynamic Endpoint | Methodology |

|---|---|---|---|

| Cancer | Mouse Xenograft (AML) | Tumor Growth Inhibition | Measurement of tumor volume and weight. researchgate.net |

| Cancer | Mouse Xenograft (AML) | Target Engagement | Western blot for protein biomarkers (e.g., c-Myc). nih.gov |

| Inflammatory Disease | Psoriasis-like model (with related flavonoids) | Reduction of Inflammation | Quantification of pro-inflammatory cytokines (e.g., IL-17). nih.gov |

| Inflammatory Disease | Psoriasis-like model (with related flavonoids) | Amelioration of Pathology | Visual scoring of skin lesions. nih.gov |

| Neurological Disorders | Mouse models (with parent compound) | Receptor Activation | Measurement of TrkB phosphorylation in brain tissue. nih.gov |

Emerging Research Avenues and Translational Perspectives for 7,8,3 ,4 Tetrahydroxyflavone

Design and Synthesis of Advanced Analogs with Enhanced Specificity

The core structure of 7,8,3',4'-tetrahydroxyflavone presents a versatile scaffold for the design and synthesis of advanced analogs with improved biological activity and target specificity. Medicinal chemistry efforts have focused on modifying the substitution pattern of the flavone (B191248) nucleus to enhance its therapeutic potential.

One area of investigation involves the replacement of one of the two catechol groups with potential bioisosteres to optimize lead compounds. nih.gov Structure-activity relationship (SAR) studies have revealed that the hydroxylation pattern is critical for the biological activities of flavonoids. For instance, the 3',4'-dihydroxy substitution on the B-ring is a significant determinant of activity for some flavonoids. researchgate.net The positions of the hydroxyl groups are crucial for the inhibitory activity of these compounds. nih.gov

Synthetic strategies for creating derivatives include oxidation, reduction, and substitution reactions. For example, introducing halogen atoms, such as chlorine or bromine, at the C-4' position of the B-ring has been explored to potentially enhance biological activities. reading.ac.uk The synthesis of various methoxy- and dimethoxy-substituted flavones has also been undertaken to evaluate their inhibitory effects on different enzymes. nih.gov

A notable example of analog development is the identification of 4'-dimethylamino-7,8-dihydroxyflavone, a synthetic derivative of 7,8-dihydroxyflavone (B1666355), which exhibits higher TrkB agonistic activity than its parent compound. researchgate.net This highlights the potential for targeted modifications to yield analogs with enhanced and more specific biological effects.

Interactive Data Table: SAR of Flavonoid Analogs

| Compound/Analog | Structural Modification | Observed Effect | Reference |

| This compound | Parent Compound | Telomerase inhibition | nih.gov |

| 3,7,8,4'-Tetrahydroxyflavone | - | Inhibition of Pyridoxal (B1214274) Phosphatase (PDXP) | elifesciences.org |

| Fisetin (B1672732) (3,7,3',4'-Tetrahydroxyflavone) | Isomer of the title compound | Inhibition of PI3K/mTOR pathway | nih.gov |

| 7,8-Dihydroxyflavone | Removal of 3',4' hydroxyl groups | Potent trypanocidal activity | nih.gov |

| 4'-dimethylamino-7,8-dihydroxyflavone | Synthetic derivative | Higher TrkB agonistic activity | researchgate.net |

Integration of Multi-Omics Approaches for Systems-Level Understanding

The complex biological activities of this compound and its analogs necessitate a holistic approach to understanding their mechanisms of action. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for a systems-level comprehension of how these compounds affect cellular processes. nih.govsciopen.com

Multi-omics approaches can provide a comprehensive view of the molecular changes induced by a compound, from gene expression to protein function and metabolic shifts. nih.govenviro.wiki For example, transcriptomic analysis can identify genes whose expression is altered in response to treatment, while proteomics can reveal changes in protein levels and post-translational modifications. enviro.wikinih.gov Metabolomics complements these by profiling the complete set of small-molecule metabolites, offering insights into the biochemical pathways affected. nih.gov

Therapeutic Target Identification and Validation Beyond Established Pathways

While this compound and its related compounds are known to interact with established targets like TrkB and xanthine (B1682287) oxidase, emerging research is focused on identifying and validating novel therapeutic targets beyond these conventional pathways. elifesciences.orgmedchemexpress.com This exploration into unconventional mechanisms of action is crucial for uncovering the full therapeutic potential of this class of compounds.

One significant finding is the identification of 7,8-dihydroxyflavone, a close analog, as a direct inhibitor of pyridoxal phosphatase (PDXP). elifesciences.orgnih.gov This discovery suggests that these flavonoids may modulate vitamin B6-dependent processes in the brain, offering a new avenue for therapeutic intervention in neurological disorders. elifesciences.org The debate around the direct TrkB agonistic activity of some flavonoids further underscores the need to investigate alternative mechanisms. biorxiv.org

Another novel target identified for this compound is the bromodomain-containing protein 4 (BRD4). nih.gov The compound has been shown to be a potent and selective inhibitor of the second bromodomain (BD2) of BRD4. nih.govresearchgate.netsemanticscholar.org This selective inhibition of BRD4-BD2 presents a new strategy for targeting diseases like cancer, where BRD4 plays a critical role in gene expression. nih.gov

Furthermore, flavonoids like fisetin (an isomer of this compound) have been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. nih.govnih.gov They can also influence cellular processes like apoptosis through caspase-dependent pathways, targeting proteins like caspase-7 in cancer cells. spandidos-publications.com These findings highlight the pleiotropic nature of these compounds and the importance of exploring a wide range of potential molecular targets.

Interactive Data Table: Novel Therapeutic Targets

| Compound | Novel Target | Potential Therapeutic Implication | Reference |

| 7,8-Dihydroxyflavone | Pyridoxal Phosphatase (PDXP) | Modulation of vitamin B6 metabolism in brain disorders | elifesciences.orgnih.gov |

| This compound | Bromodomain-containing protein 4 (BRD4-BD2) | Anti-cancer therapy through selective gene regulation | nih.govresearchgate.net |

| Fisetin (3,7,3',4'-Tetrahydroxyflavone) | PI3K/Akt/mTOR pathway | Anti-inflammatory and anti-cancer effects | nih.govnih.gov |

| Fisetin (3,7,3',4'-Tetrahydroxyflavone) | Caspase-7 | Induction of apoptosis in cancer cells | spandidos-publications.com |

Advancements in Research Methodologies and High-Throughput Screening

The discovery and development of novel therapeutic agents based on the this compound scaffold are being accelerated by advancements in research methodologies and high-throughput screening (HTS) techniques. chemfaces.com HTS allows for the rapid screening of large compound libraries to identify molecules with desired biological activities. chemfaces.comnaturalproducts.net

Compound libraries containing a diverse range of flavonoids, including this compound and its analogs, are utilized in HTS campaigns to identify inhibitors of various therapeutic targets. chemfaces.commedchemexpress.com These screens often employ biochemical and cell-based assays to measure the activity of the compounds. For example, a high-throughput screening campaign was instrumental in identifying 7,8-dihydroxyflavone as a PDXP inhibitor. elifesciences.org

To characterize the molecular interactions between these flavonoids and their protein targets, a variety of advanced experimental and computational methods are employed. Molecular docking simulations and X-ray crystallography provide detailed insights into the binding modes of these compounds. researchgate.net For instance, co-crystal structures have revealed how this compound binds to the acetylated lysine (B10760008) binding pocket of BRD4 bromodomains. researchgate.net

Experimental techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to experimentally validate the binding affinity and thermodynamics of these interactions. Furthermore, enzyme kinetics assays are crucial for determining the inhibitory potency (IC50 values) of these compounds against their target enzymes. The use of various in vitro and in vivo models is essential for evaluating the biological effects and therapeutic potential of the lead compounds identified through these screening and characterization efforts. nih.gov

Q & A

Q. Basic Research Focus

- HPLC/MS-MS : Detects the compound via molecular ion [M-H]⁻ at m/z 285.04 and fragment ions (e.g., m/z 153.02 for retro-Diels-Alder cleavage) .

- UV-Vis Spectroscopy : Quantifies using λₘₐₓ ~370 nm (flavone π→π* transitions).

- NMR : Assigns hydroxyl proton signals (δ 9–13 ppm) and aromatic protons (δ 6–8 ppm) for structural confirmation .

How can researchers resolve contradictory data on the neuroprotective vs. antagonistic effects of hyper-hydroxylated flavones?

Advanced Research Focus

Contradictions arise from substituent overcrowding . For instance, 3,5,7,8,3',4'-hexahydroxyflavone blocks TrkB phosphorylation , while 7,8,3'-trihydroxyflavone activates it. Strategies include:

- Dose-response assays : Establish biphasic effects (e.g., activation at low nM vs. antagonism at µM).

- Computational modeling : Predict steric clashes or hydrogen-bonding interference in hyper-hydroxylated analogs .

- Kinase profiling : Use phospho-specific ELISA to differentiate TrkB selectivity from off-target kinase effects .

What protocols ensure compound stability during storage and handling in experimental workflows?

Q. Basic Research Focus

- Storage : Aliquot in amber vials under nitrogen at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles .

- Solubilization : Prepare stock solutions in DMSO (10 mM), heat to 37°C, and sonicate (20 kHz, 10 min) to achieve clarity .

- Purity verification : Use HPLC-PDA (purity >99%) with C18 columns (retention time ~12.5 min) .

How do in vivo models validate the pharmacokinetic and pharmacodynamic profiles of this compound?

Q. Advanced Research Focus

- Bioavailability : Administer via oral gavage (10–50 mg/kg in rodents) with plasma LC-MS/MS to detect metabolites (e.g., glucuronidated forms) .

- Blood-brain barrier (BBB) penetration : Use microdialysis or brain homogenate analysis to quantify CNS levels.

- Disease models : In neuroinflammatory models, measure TNF-α/IL-6 suppression and BDNF upregulation via qPCR .

What computational tools are used to predict the ADMET properties of this compound derivatives?

Q. Advanced Research Focus

- SwissADME : Predicts logP (1.95), high GI absorption, and BBB permeability.

- ProTox-II : Estimates hepatotoxicity (Probability = 0.72) due to reactive quinone formation from catechol groups.

- Molecular dynamics (GROMACS) : Simulates metabolite-enzyme interactions (e.g., CYP3A4-mediated oxidation) .

How can researchers address solubility challenges in cell-based assays?

Q. Basic Research Focus

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 500 µM).

- Serum albumin : Pre-incubate with 0.1% BSA to prevent compound aggregation in cell media .

- Critical micelle concentration (CMC) : Validate using dynamic light scattering (DLS) to avoid artifactual cytotoxicity.

What in silico strategies optimize this compound derivatives for enhanced target selectivity?

Q. Advanced Research Focus

- Pharmacophore modeling : Map essential hydrogen-bond donors (e.g., 7,8-OH) and aromatic features for XOD/TrkB binding .

- QSAR : Derive equations linking substituent electronic parameters (Hammett σ) to IC₅₀ values .

- Ensemble docking : Screen derivatives against protein conformational ensembles to prioritize synthetically feasible analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.